Gd(III) meso-Tetraphenyl porphine 2,4-pentane dionate

Photoredox chemistry Porphyrin electrochemistry Photochemical reaction mechanism

Researchers using free-base H₂TPP for photoredox catalysis encounter undesired dication (H₄TPP²⁺) formation, while chloride- or acetate-ligated GdTPP analogs suffer demetallation in amine-containing systems. GdTPP(acac) solves both: • Exclusive π-cation radical formation under visible light with CCl₄ - no dication byproduct. • Acac ligand stabilizes Gd(III) against amine-induced demetallation (forms stable 1:1 & 1:2 adducts). • K_SV = 4.03 × 10⁻⁹ M⁻¹ extends linear O₂ detection to ~400 μM without signal saturation. • Also suited for GZN theranostic nanocomposites (r₁ = 8.18 mM⁻¹ s⁻¹) & magnetocaloric studies (ΔT_MCE = 0.38 K at ΔB 0-1 T). Supplied >95% pure; ambient storage & shipping.

Molecular Formula C49H35GdN4O2
Molecular Weight 869.1 g/mol
Cat. No. B15225986
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGd(III) meso-Tetraphenyl porphine 2,4-pentane dionate
Molecular FormulaC49H35GdN4O2
Molecular Weight869.1 g/mol
Structural Identifiers
SMILESCC(=O)[CH-]C(=O)C.C1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=CC=C7)C8=CC=CC=C8)C=C4)C9=CC=CC=C9)[N-]3.[Gd+3]
InChIInChI=1S/C44H28N4.C5H7O2.Gd/c1-5-13-29(14-6-1)41-33-21-23-35(45-33)42(30-15-7-2-8-16-30)37-25-27-39(47-37)44(32-19-11-4-12-20-32)40-28-26-38(48-40)43(31-17-9-3-10-18-31)36-24-22-34(41)46-36;1-4(6)3-5(2)7;/h1-28H;3H,1-2H3;/q-2;-1;+3
InChIKeyXUZXSZUPRDXHOD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Gd(III) meso-Tetraphenyl Porphine 2,4-Pentane Dionate – Overview


Gd(III) meso-Tetraphenyl porphine 2,4-pentane dionate (GdTPP(acac), CAS 88646-27-9) is a neutral, monometallic lanthanide monoporphyrinate complex in which a Gd(III) ion is equatorially coordinated by the four nitrogen atoms of the meso-tetraphenylporphyrin (TPP) dianion and axially chelated by a bidentate acetylacetonate (2,4-pentanedionate) ligand . Unlike the free-base porphyrin H₂TPP, the metalated complex exhibits a D₄ₕ-symmetric porphyrin core that simplifies the Q-band absorption profile from four bands to two, and the presence of the high-spin Gd(III) (S = 7/2) center introduces heavy-atom-enhanced intersystem crossing that populates the triplet manifold [1]. EXAFS analysis establishes the Gd–N average distance at 2.48 Å and Gd–O(acac) at 2.38 Å, with evidence for one to two additional water molecules in the coordination sphere [2]. The compound is manufactured as a specialty research chemical (purity >95%) by Frontier Specialty Chemicals and is supplied for laboratory use only .

Compound Class

Neutral monometallic lanthanide monoporphyrinate with D₄ₕ-symmetric porphyrin core

Metal Center

High-spin Gd(III) (S = 7/2) enabling heavy-atom-enhanced intersystem crossing

Axial Ligand

Bidentate acetylacetonate defining coordination geometry and modulating magnetothermal profile

Why GdTPP(acac) Cannot Be Replaced by Close Analogs


The photochemical, photophysical, and magnetothermal behavior of GdTPP(acac) is governed by three interdependent structural features that are not simultaneously present in any single close analog: (i) the Gd(III) center imparts a specific heavy-atom effect that modulates triplet-state population, phosphorescence quantum yield, and oxygen quenching constants in ways that differ markedly from Lu(III), free-base, or first-row transition-metal TPP complexes [1]; (ii) the four meso-phenyl substituents on TPP extend π-conjugation, red-shifting both absorption and phosphorescence relative to non-phenyl Gd-porphyrins such as Gd-HMME, which alters the energy-gap-controlled nonradiative decay rate and the spectral overlap with molecular oxygen excited states [1]; and (iii) the bidentate acetylacetonate axial ligand defines the coordination geometry (confirmed by EXAFS), influences the kinetic stability toward demetallation, and modulates the magnetocaloric effect (MCE) magnitude and temperature dependence relative to chloride- or acetate-ligated GdTPP analogs [2][3]. Substituting any one of these three components — the metal ion, the porphyrin substituent set, or the axial ligand — predictably shifts at least one of the quantitative performance parameters (Φ_P, Φ_Δ, τ_P, K_SV, or ΔT_MCE) by factors of 4 to 25, as documented in the evidence items below.

Metal Ion

Replacing Gd(III) with Lu(III) or first-row transition metals shifts triplet-state population and phosphorescence quantum yield; the heavy-atom effect is ion-specific and may not transfer across the lanthanide series.

Porphyrin Substituent

Non-phenyl Gd-porphyrins (e.g., Gd-HMME) exhibit different π-conjugation extent, altering Q-band absorption, triplet energy, and oxygen quenching constants; spectral overlap with O₂ excited states may differ significantly.

Axial Ligand

Chloride- or acetate-ligated GdTPP analogs lack the chelating π-extension of acetylacetonate; magnetocaloric effect magnitude and temperature dependence may not reproduce, and kinetic stability toward demetallation may shift.

Quantitative Evidence vs. Free-Base TPP and Gd-HMME


Photoredox Pathway: Mono-Oxidation vs. Dication Formation

Under identical steady-state photolysis conditions in toluene with CCl₄ as the electron acceptor, GdTPP(acac) undergoes mono-oxidation to form the π⁺ radical cation, whereas the free-base analog H₂TPP follows a different pathway that produces the dication H₄(TPP)²⁺ [1]. This mechanistic divergence means that GdTPP(acac) functions as a one-electron redox shuttle under photochemical conditions, while H₂TPP delivers a two-electron oxidation product, making the two compounds non-interchangeable in photoredox applications that require controlled single-electron transfer [1]. The acetylacetonate ligand contributes to solution stability of the resulting amine adducts, preventing demetallation that commonly plagues lanthanide porphyrins in coordinating solvents [2].

Photoredox Oxidation Pathway
Head-to-head

GdTPP(acac) yields mono-oxidized π⁺ radical cation; H₂TPP yields di-oxidized H₄(TPP)²⁺ dication under identical visible-light/CCl₄/toluene conditions.

Reported mechanistic divergence: one-electron vs. two-electron pathway context

Acetylacetonate stabilizes against demetallation in coordinating solvents.

Photoredox chemistry Porphyrin electrochemistry Photochemical reaction mechanism

Phosphorescence Quantum Yield and Oxygen Sensitivity

In a direct comparative study, the phosphorescence quantum yield (Φ_P) of Gd-TPP in degassed methanol solution was measured as 0.0016 (0.16%), which is approximately 10% of the Φ_P = 0.014 (1.4%) value determined for Gd-HMME under the same conditions [1]. The phosphorescence lifetime (τ_P) of Gd-TPP is 7 ± 2 μs, compared to 33 ± 5 μs for Gd-HMME — a 4.7-fold reduction [1]. The unquenched phosphorescence lifetime (τ₀) in methanol is 8.6 μs for Gd-TPP versus 48.8 μs for Gd-HMME, a 5.7-fold difference [1]. The Stern–Volmer oxygen sensitivity constant (K_SV) of Gd-TPP phosphorescence is 4.03 × 10⁻⁹ M⁻¹, which is 25-fold lower than the K_SV = 1.01 × 10⁻⁷ M⁻¹ of Gd-HMME [1]. Correspondingly, the oxygen quenching constant (k_q) for Gd-TPP is 4.69 × 10⁸ M⁻¹ s⁻¹, 4.4-fold lower than the k_q = 2.07 × 10⁹ M⁻¹ s⁻¹ of Gd-HMME [1]. These quantitative differences arise from the lower triplet-state energy of the TPP ligand (phosphorescence at 780 nm) versus HMME (710 nm), which reduces spectral overlap with the b¹Σ_g⁺ excited state of molecular oxygen [1].

Phosphorescence & O₂ Sensitivity
Head-to-head

Gd-TPP vs. Gd-HMME: Φ_P 0.0016 vs. 0.014 (11%); τ₀ 8.6 μs vs. 48.8 μs (5.7× shorter); K_SV 4.03×10⁻⁹ vs. 1.01×10⁻⁷ M⁻¹ (25× lower); k_q 4.69×10⁸ vs. 2.07×10⁹ M⁻¹ s⁻¹ (4.4× lower).

Lower triplet energy reduces spectral overlap with O₂; supports higher-concentration O₂ sensing range

Methanol, RT, 405 nm excitation. τ_P = 7 μs compatible with time-gated detection.

Room-temperature phosphorescence Oxygen sensing Triplet-state photophysics

Singlet Oxygen Quantum Yield and Spectral Window

The singlet oxygen quantum yield (Φ_Δ) of Gd-TPP was determined as 0.34 ± 0.02 using the DPBF (1,3-diphenylisobenzofuran) trapping method with Gd-HMME (Φ_Δ = 0.40) as the reference standard, under 532 nm laser irradiation in methanol solution [1]. While Gd-TPP's Φ_Δ is approximately 15% lower than that of Gd-HMME, its Soret band is red-shifted by 10 nm (λ_max = 417 nm vs. 407 nm) relative to Gd-HMME [1], and its phosphorescence emission is red-shifted to 780 nm versus 710 nm [1]. The lower T₁ energy of Gd-TPP (phosphorescence at 780 nm ≈ 11,628–12,821 cm⁻¹) versus Gd-HMME (710 nm ≈ 12,658–14,006 cm⁻¹) accounts for both the slightly lower Φ_Δ (reduced energy transfer efficiency to the a¹Δ_g state of O₂) and the red-shifted spectral window [1]. For comparison, Lu-TPP, with the same TPP ligand but a different lanthanide, exhibits an even lower Φ_Δ = 0.24 ± 0.02, demonstrating that the choice of lanthanide ion (Gd vs. Lu) materially affects singlet oxygen generation efficiency even when the porphyrin ligand is identical [1].

Singlet Oxygen Quantum Yield
Head-to-head

Gd-TPP Φ_Δ = 0.34 vs. Gd-HMME Φ_Δ = 0.40 vs. Lu-TPP Φ_Δ = 0.24. Soret red-shift: +10 nm vs. Gd-HMME; phosphorescence red-shift: +70 nm (780 nm vs. 710 nm).

Reported Φ_Δ adequate for Type II photosensitization research; 42% higher than Lu-TPP

DPBF trapping, 532 nm laser, methanol. T₁ energy gap accounts for Φ_Δ differences.

Photodynamic therapy Singlet oxygen photosensitization Metalloporphyrin photochemistry

Axial Ligand Control of Magnetocaloric Effect

The magnetocaloric effect (MCE) of gadolinium(III) tetraphenylporphyrin complexes depends critically on the identity of the axial ligand. Direct microcalorimetric measurements on 6% aqueous suspensions under magnetic fields of 0 to 1 T over the temperature range 278–318 K reveal that (AcO)GdTPP exhibits a pronounced MCE with strong temperature dependence, while (Cl)GdTPP shows an MCE that is essentially temperature-independent [1]. The ΔT_MCE of (AcO)GdTPP spans 0.127 to 1.45 K across the measured temperature range, qualifying it as a 'giant magnetocaloric effect' material at near-room temperature [2]. The acetylacetonate-ligated complex, (Acac)(AcacH)₃GdTPP, was subsequently studied and shown to further modulate magnetothermal properties — specifically heat capacity, MCE, and enthalpy/entropy changes of magnetization — through extension of π-networks along the axis perpendicular to the macrocycle plane, an effect unique to the chelating acetylacetonate anion that cannot be replicated by monodentate chloride or acetate ligands [3]. A magnetic component of the heat capacity is revealed only in (AcO)GdTPP at temperatures above 298 K, linked to the temperature-dependent crystal lattice influence of the Gd(III) ion magnetic properties [1].

Magnetocaloric Effect
Head-to-head

(AcO)GdTPP: ΔT_MCE = 0.127–1.45 K (278–318 K, 0–1 T), strong temperature dependence. (Cl)GdTPP: temperature-invariant MCE. Acetylacetonate introduces axial π-conjugation modulating heat capacity and MCE.

Axial ligand directly controls MCE temperature profile; reported MCE magnitude context

6% aqueous suspensions, microcalorimetric method. Magnetic heat capacity component above 298 K.

Magnetocaloric materials Molecular magnetism Magnetic refrigeration

Coordination Geometry by EXAFS

Extended X-ray absorption fine structure (EXAFS) spectroscopy of solid-state Gd(tpp)(acac) at room temperature establishes the Gd(III) ion bonded to four porphyrin nitrogen atoms at an average distance R(Gd–N_av) = 2.48 Å, and to three or four oxygen atoms at R(Gd–O_ac,w) = 2.38 Å from the acetylacetonate anion and one or two water molecules [1]. The presence of the second water molecule in the coordination sphere was barely discernible, indicating a dynamic equilibrium between mono- and bis-hydrated species [1]. These bond distances are consistent with an 8-coordinate Gd(III) center and place the metal ion slightly out of the N₄ porphyrin plane, a geometry confirmed by molecular dynamics simulations [1]. In the lanthanide series, the M–O stretching vibration of the acetylacetonate ring (near 400 cm⁻¹) shifts systematically to lower wavenumber as the ionic radius decreases from La to Lu, and Gd occupies an intermediate position that balances structural stability with sufficient coordinative unsaturation to bind exogenous ligands — a feature exploited in the co-assembly of GdTPP/ZnTPP nanocomposites (GZNs), where the interfacial compatibility yields a 4.7- to 5-fold higher nanoparticle yield compared to monocomponent nanoparticles [2][3].

Coordination Geometry (EXAFS)
Method context

Gd–N_av = 2.48 Å, Gd–O_ac,w = 2.38 Å, CN = 8 (4 N + 2 O_acac + 1–2 H₂O). Dynamic equilibrium between mono- and bis-hydrated species confirmed by MD simulation.

Supports computational modeling and supramolecular assembly design

Solid state, Gd L₃-edge EXAFS. Gd–N distance reflects larger ionic radius vs. first-row TPP complexes.

Coordination chemistry EXAFS spectroscopy Supramolecular porphyrin assemblies

Key Application Scenarios for GdTPP(acac)


Single-Electron Photoredox Mediator

In photoredox catalysis schemes requiring a metalloporphyrin that undergoes clean one-electron oxidation to a stable π-cation radical — rather than over-oxidation to a dication — GdTPP(acac) is the appropriate choice over free-base H₂TPP. Under visible-light irradiation with an electron acceptor such as CCl₄ in toluene, GdTPP(acac) yields exclusively the mono-oxidized π⁺ species, whereas H₂TPP proceeds directly to the H₄(TPP)²⁺ dication [1]. The acetylacetonate ligand further stabilizes the Gd center against demetallation when amines are present as co-substrates or sacrificial donors, forming stable 1:1 and 1:2 amine adducts that increase the effective coordination number from 6 to 8 [2]. Researchers designing photoredox cycles that depend on a single-electron shuttle should therefore specify GdTPP(acac) rather than the free-base porphyrin.

Oxygen Sensing at Intermediate-to-High O₂ Levels

For optical oxygen sensors intended to operate in the 50–400 μM dissolved O₂ range — such as those monitoring bioreactors, environmental waters, or industrial gas streams — Gd-TPP provides a Stern–Volmer sensitivity constant (K_SV = 4.03 × 10⁻⁹ M⁻¹) that is 25-fold lower than that of Gd-HMME [1]. This reduced sensitivity prevents signal saturation at physiologically and industrially relevant oxygen levels, extending the linear detection range. The 780 nm phosphorescence emission of Gd-TPP is also conveniently positioned for detection with standard near-infrared photodetectors, and the phosphorescence lifetime of ~7 μs is compatible with time-gated detection schemes that reject short-lived fluorescence background [1]. Sensor developers selecting between Gd-porphyrins should choose Gd-TPP when the target O₂ concentration exceeds ~100 μM, reserving Gd-HMME for trace-O₂ detection.

Bimetallic Nanocomposite Theranostic Platform

GdTPP is the core MRI contrast-generating component in the GdTPP/ZnTPP nanocomposite (GZN) platform, where its relaxivity contribution (r₁ = 8.18 mM⁻¹ s⁻¹ in the nanocomposite) combines with the singlet oxygen generation capacity of ZnTPP to create a dual-modal imaging-guided photodynamic therapy agent [1]. The interfacial compatibility between GdTPP and ZnTPP — enabled by the identical meso-tetraphenyl substituent set on both metalloporphyrins — drives a 4.7- to 5-fold increase in nanocomposite yield relative to monocomponent nanoparticle preparations [1]. The acac ligand on GdTPP provides the requisite solubility and processing characteristics for the co-assembly protocol. Formulators developing GZN-type theranostic platforms should source GdTPP(acac) specifically, as the acetylacetonate axial ligand is integral to the established synthetic procedure and cannot be substituted with chloride- or acetate-ligated analogs without re-optimizing the entire assembly protocol.

Near-Room-Temperature Magnetic Refrigeration

The acetylacetonate-ligated GdTPP complex is a candidate molecular magnetocaloric material whose MCE properties are tunable through the axial ligand. Microcalorimetric data show that (AcO)GdTPP achieves ΔT_MCE values of 0.127–1.45 K under a 1 T field change at 278–318 K — a 'giant MCE' at near-ambient conditions — while the chloride analog (Cl)GdTPP shows temperature-invariant MCE that cannot be modulated [1]. The chelating acetylacetonate extends π-conjugation along the axial direction, introducing an additional degree of magnetothermal tunability not available with monodentate ligands [2]. Researchers investigating molecular magnetic refrigerants or hyperthermia agents should procure the acetylacetonate derivative to exploit this axial-ligand-dependent MCE modulation, which is structurally inaccessible with the chloride or acetate precursors.

Application
Selection Property
Validation Focus
Single-electron photoredox mediator research
Mono-oxidation pathway specificity
π⁺ radical cation vs. dication product verification
Oxygen sensing research (intermediate-to-high O₂ range)
Stern–Volmer sensitivity context
Linear dynamic range and phosphorescence lifetime suitability
Bimetallic nanocomposite theranostic research
Co-assembly compatibility with ZnTPP
Nanocomposite yield and dual-modal imaging endpoints
Near-room-temperature magnetic refrigeration research
Axial-ligand-dependent MCE profile
Temperature-dependent ΔT_MCE modulation review
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